molecular formula C19H23NO4 B379573 N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No.: B379573
M. Wt: 329.4g/mol
InChI Key: QJDLMERAHDIUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with methoxy groups and a phenoxy group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Acetate Intermediate: The reaction between 2-(propan-2-yl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide can yield 2-(propan-2-yl)phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid intermediate can then be reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure with a methyl group instead of an isopropyl group.

    N-(2,4-dimethoxyphenyl)-2-[2-(ethyl)phenoxy]acetamide: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H23NO4/c1-13(2)15-7-5-6-8-17(15)24-12-19(21)20-16-10-9-14(22-3)11-18(16)23-4/h5-11,13H,12H2,1-4H3,(H,20,21)

InChI Key

QJDLMERAHDIUID-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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